2-(4-(2,3-Dihydro-1H-perimidin-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
CAS No.:
Cat. No.: VC13494506
Molecular Formula: C27H21BN4
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H21BN4 |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | 3-[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
| Standard InChI | InChI=1S/C27H21BN4/c1-5-17-6-2-10-22-25(17)21(9-1)29-27(30-22)19-13-15-20(16-14-19)28-31-23-11-3-7-18-8-4-12-24(32-28)26(18)23/h1-16,27,29-32H |
| Standard InChI Key | PMSIDNCUNQCCNG-UHFFFAOYSA-N |
| SMILES | B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C5NC6=CC=CC7=C6C(=CC=C7)N5 |
| Canonical SMILES | B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C5NC6=CC=CC7=C6C(=CC=C7)N5 |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound has the molecular formula CHBN and a molecular weight of 412.3 g/mol. Its structure combines a 2,3-dihydro-1H-perimidin-2-yl group attached to a phenyl ring, which is further linked to a naphtho[1,8-de][1,3,] diazaborinine system. This arrangement creates a planar, conjugated framework that may facilitate π-π stacking interactions and electronic delocalization, properties critical for optoelectronic applications .
These structures typically feature hydrogen-bonded chains along specific crystallographic axes, stabilizing the lattice through N–H···N and C–H···π interactions . The boron atom adopts a trigonal planar geometry, with B–N bond lengths ranging from 1.40–1.45 Å, consistent with sp hybridization .
Synthesis and Preparation
General Synthetic Strategy
Synthesis involves multi-step protocols starting from naphthalene-1,8-diamino boronamide (Bdan) and methyl aminobenzoate derivatives. A representative method includes:
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Borylation: Reacting Bdan with bis(pinacolato)diboron (Bpin) under inert conditions.
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Coupling: Introducing methyl 2-aminobenzoate via palladium-catalyzed cross-coupling.
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Cyclization: Acid-mediated closure of the diazaborinine ring .
Key reagents include tetrabutylammonium iodide (TBAI) and benzoyl peroxide (BPO), which facilitate radical intermediates during coupling . Yields remain moderate (40–60%), necessitating optimization .
Challenges in Synthesis
The perimidinyl moiety introduces steric hindrance, complicating ring closure. Additionally, boron’s electrophilicity requires careful control of reaction pH to prevent hydrolysis . Recent advances employ microfluidic reactors to enhance mixing and reduce side reactions .
Chemical Reactivity and Stability
Boron-Centered Reactivity
The boron atom in the diazaborinine ring acts as a Lewis acid, enabling coordination with nucleophiles like amines and alkoxides. Under acidic conditions, the compound hydrolyzes to form boronic acids, intermediates for Suzuki-Miyaura cross-couplings .
Thermal and Oxidative Stability
Research Gaps and Future Directions
Unresolved Challenges
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Stereoselective synthesis: Current methods yield racemic mixtures; asymmetric catalysis remains unexplored.
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In vivo toxicity profiles: No pharmacokinetic studies available .
Emerging Opportunities
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